molecular formula C14H19F2NOS B14119958 Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-

Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-

Cat. No.: B14119958
M. Wt: 287.37 g/mol
InChI Key: KNGQIERPRIBUMA-YFKXAPIDSA-N
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Description

Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluorophenyl group and a sulfinyl group attached to a tert-butyl group. The stereochemistry of the compound is defined by the (2R) configuration, which plays a crucial role in its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Difluorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,5-difluorophenyl group using suitable reagents and conditions.

    Attachment of the Sulfinyl Group: The sulfinyl group is introduced through a sulfoxidation reaction, where a sulfoxide precursor is oxidized to form the sulfinyl group.

    Stereoselective Synthesis: The (2R) configuration is achieved through stereoselective synthesis, ensuring the desired chiral center is formed.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- involves its interaction with specific molecular targets. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The sulfinyl group is involved in redox reactions, influencing the compound’s biological activity. The molecular pathways affected by this compound include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 2-(2,5-difluorophenyl)-, (2S)-
  • Pyrrolidine, 2-(2,5-difluorophenyl)-1-[®-(1,1-dimethylethyl)sulfinyl]-, (2R)-
  • Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2S)-

Uniqueness

Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R) configuration and the presence of the sulfinyl group contribute to its high selectivity and potency in various applications.

Properties

Molecular Formula

C14H19F2NOS

Molecular Weight

287.37 g/mol

IUPAC Name

1-[(S)-tert-butylsulfinyl]-2-(2,5-difluorophenyl)pyrrolidine

InChI

InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13?,19-/m0/s1

InChI Key

KNGQIERPRIBUMA-YFKXAPIDSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N1CCCC1C2=C(C=CC(=C2)F)F

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F

Origin of Product

United States

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